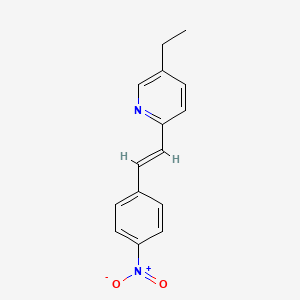
2-Bromo-5-(diethoxymethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(diethoxymethyl)thiophene: is an organic compound belonging to the class of heteroaromatic compounds known as thiophenes. Thiophenes are five-membered aromatic rings containing one sulfur atom. This specific compound has a bromine atom at the second position and a diethoxymethyl group at the fifth position of the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(diethoxymethyl)thiophene can be achieved through various methods. One common approach involves the bromination of 5-(diethoxymethyl)thiophene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(diethoxymethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride, potassium tert-butoxide, and organolithium compounds are commonly used under anhydrous conditions.
Reduction: Lithium aluminum hydride and sodium borohydride are used in solvents like tetrahydrofuran or diethyl ether.
Major Products:
- Substitution reactions yield various substituted thiophenes.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions yield thiol or thioether derivatives .
Scientific Research Applications
2-Bromo-5-(diethoxymethyl)thiophene has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of new derivatives via palladium-catalyzed Suzuki cross-coupling reactions.
Organic and Biomolecular Chemistry: The compound is used in the electrochemical bromofunctionalization of alkenes, which involves the electrochemical generation of bromine from hydrobromic acid.
Material Science: Thiophene derivatives, including this compound, are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(diethoxymethyl)thiophene involves its interaction with various molecular targets and pathways. The presence of the bromine atom and the diethoxymethyl group influences the compound’s reactivity and interaction with other molecules. The bromine atom can participate in electrophilic aromatic substitution reactions, while the diethoxymethyl group can affect the solubility and reactivity of the molecule.
Comparison with Similar Compounds
Properties
CAS No. |
5370-20-7 |
|---|---|
Molecular Formula |
C9H13BrO2S |
Molecular Weight |
265.17 g/mol |
IUPAC Name |
2-bromo-5-(diethoxymethyl)thiophene |
InChI |
InChI=1S/C9H13BrO2S/c1-3-11-9(12-4-2)7-5-6-8(10)13-7/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
HEKKQBZTQMVFOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=C(S1)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea](/img/structure/B14736192.png)
![2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14736193.png)
![2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14736196.png)
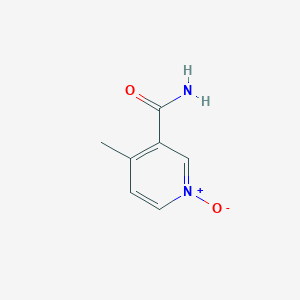
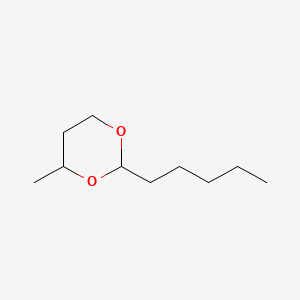
![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)
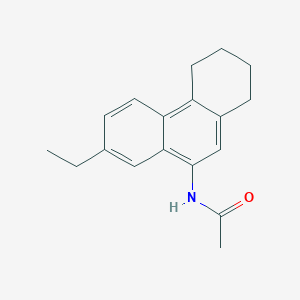
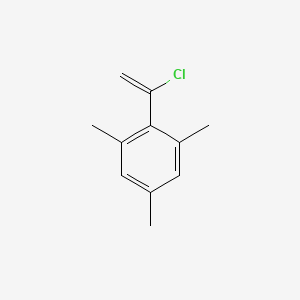
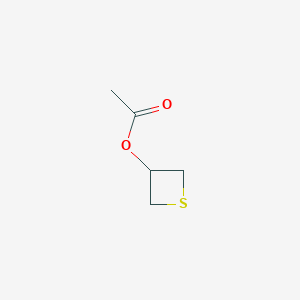

![4-Oxatricyclo[3.2.1.02,7]octan-3-one](/img/structure/B14736248.png)
![N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide](/img/structure/B14736250.png)
![[2-methoxy-4-[7-methoxy-6-(4-methylphenyl)sulfonyloxy-1-oxo-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-4-yl]phenyl] 4-methylbenzenesulfonate](/img/structure/B14736252.png)
